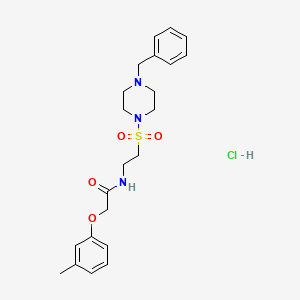

N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)-2-(m-tolyloxy)acetamide hydrochloride

Description

N-(2-((4-Benzylpiperazin-1-yl)sulfonyl)ethyl)-2-(m-tolyloxy)acetamide hydrochloride is a synthetic compound featuring a benzylpiperazine core linked via a sulfonyl-ethyl bridge to an acetamide group substituted with a meta-tolyloxy moiety. The sulfonyl group enhances metabolic stability and binding affinity, while the benzylpiperazine and m-tolyloxy groups contribute to lipophilicity and receptor interaction.

Properties

IUPAC Name |

N-[2-(4-benzylpiperazin-1-yl)sulfonylethyl]-2-(3-methylphenoxy)acetamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N3O4S.ClH/c1-19-6-5-9-21(16-19)29-18-22(26)23-10-15-30(27,28)25-13-11-24(12-14-25)17-20-7-3-2-4-8-20;/h2-9,16H,10-15,17-18H2,1H3,(H,23,26);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXKNYZCTVKTABW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OCC(=O)NCCS(=O)(=O)N2CCN(CC2)CC3=CC=CC=C3.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30ClN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of this compound is human carbonic anhydrase (hCA), a family of zinc-containing enzymes. These enzymes catalyze a very simple reaction: the reversible hydration of carbon dioxide to bicarbonate and proton ions.

Mode of Action

The compound is an effective inhibitor of human carbonic anhydrase (hCA). It is designed through the tail approach using the acetamide moiety as a linker and the benzhydrylpiperazine group as a tail. The inhibitor is stabilized by a higher number of polar and hydrophobic interactions in the active site of hCA VII compared to hCA II.

Biochemical Pathways

The compound affects the carbonic anhydrase pathway. Carbonic anhydrases are involved in a variety of biological processes, including respiration and transport of CO2 and bicarbonate between various parts of the body, electrolyte secretion in various tissues, and biosynthetic reactions, such as the synthesis of fatty acids.

Result of Action

The compound’s action results in the inhibition of carbonic anhydrase, which can have various downstream effects depending on the specific isoform of the enzyme that is inhibited. For example, hCA VII is mainly expressed in some brain tissues, such as the cortex, hippocampus, and thalamus regions. It promotes neuronal excitation.

Biological Activity

N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)-2-(m-tolyloxy)acetamide hydrochloride is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications, supported by various research findings and data tables.

Chemical Structure and Properties

The compound's IUPAC name is this compound. Its molecular formula is , and it has a molecular weight of approximately 466.65 g/mol. The structure includes a piperazine ring, which is commonly associated with various pharmacological activities.

Anticonvulsant Activity

Research indicates that compounds similar to this compound exhibit anticonvulsant properties. A study on related piperazine derivatives showed significant activity in animal models of epilepsy, particularly in maximal electroshock (MES) tests. The compounds demonstrated protection against seizures at doses of 100 mg/kg and 300 mg/kg, suggesting a potential therapeutic role in epilepsy management .

Table 1: Anticonvulsant Activity of Piperazine Derivatives

| Compound ID | Dose (mg/kg) | MES Protection | Time (h) |

|---|---|---|---|

| 19 | 300 | Yes | 0.5 |

| 14 | 100 | Yes | 4 |

| 24 | 100 | Yes | 0.5 |

The anticonvulsant effects are believed to be mediated through modulation of neuronal voltage-sensitive sodium channels, which play a crucial role in the generation and propagation of action potentials in neurons . The structure-activity relationship (SAR) studies highlighted that modifications in the piperazine moiety significantly influenced the anticonvulsant efficacy, indicating the importance of specific structural features for biological activity .

Neuroprotective Effects

In addition to anticonvulsant properties, there is emerging evidence suggesting neuroprotective effects associated with compounds containing the benzylpiperazine structure. These compounds have been shown to enhance cognitive functions and provide neuroprotection against oxidative stress .

Table 2: Neuroprotective Studies on Benzylpiperazine Derivatives

| Study Reference | Model Used | Outcome |

|---|---|---|

| In vitro neuronal cultures | Reduced oxidative stress markers | |

| Animal model (rats) | Improved memory retention |

Clinical Implications

A case study involving patients with treatment-resistant epilepsy highlighted the potential use of benzylpiperazine derivatives in combination therapies. Patients reported reduced seizure frequency when administered these compounds alongside traditional antiepileptic drugs (AEDs), suggesting a synergistic effect .

Future Directions

Further research is warranted to explore the full therapeutic potential of this compound, especially in clinical settings. Investigations into its pharmacokinetics, optimal dosing regimens, and long-term safety profiles are essential for establishing its efficacy as a viable treatment option.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Group Variations

The following table summarizes key structural differences and similarities with related compounds:

Pharmacological and Physicochemical Comparisons

Receptor Binding and Selectivity

- Target Compound : The benzylpiperazine and sulfonyl-ethyl groups may enhance serotonin or dopamine receptor affinity, common in CNS-active piperazine derivatives. The m-tolyloxy group provides moderate lipophilicity, aiding blood-brain barrier penetration .

- N-(4-Fluorophenyl)-2-[4-tosylpiperazin-1-yl]acetamide : The fluorophenyl and tosyl groups may improve selectivity for sigma-1 receptors or kinase inhibition due to increased polarity.

- N-[2-(Dimethylamino)ethyl]-...acetamide HCl : The benzothiazole moiety suggests antimicrobial or anticancer activity, as seen in similar thiazole derivatives.

Q & A

Q. What are the optimal synthetic routes and critical reaction conditions for synthesizing this compound?

The synthesis involves sulfonylation of the piperazine core, followed by nucleophilic substitution and amide coupling. Key steps include:

- Sulfonylation : Reacting 4-benzylpiperazine with a sulfonyl chloride derivative under anhydrous conditions (e.g., dichloromethane, 0–5°C) to form the sulfonamide intermediate .

- Amide formation : Coupling the sulfonamide intermediate with 2-(m-tolyloxy)acetic acid using carbodiimide-based reagents (e.g., EDC/HOBt) in DMF at room temperature .

- Hydrochloride salt formation : Treating the free base with HCl in ethanol to improve solubility and crystallinity . Critical parameters include temperature control (<5°C during sulfonylation), solvent purity, and inert atmosphere to prevent side reactions .

Q. Which analytical techniques are most effective for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and purity. Key signals include the benzylpiperazine protons (δ 3.2–3.5 ppm) and the m-tolyloxy aromatic protons (δ 6.8–7.2 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion ([M+H]⁺) and fragmentation pattern .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95%) using a C18 column and acetonitrile/water gradient .

Q. How can researchers troubleshoot low yields during the sulfonylation step?

Common issues include:

- Moisture contamination : Use anhydrous solvents and molecular sieves .

- Incomplete reaction : Extend reaction time (12–24 hr) or increase sulfonyl chloride stoichiometry (1.2–1.5 eq) .

- Side reactions : Monitor via TLC (silica gel, ethyl acetate/hexane 1:1) to detect byproducts like disulfonates .

Advanced Research Questions

Q. How can structural contradictions in biological activity data be resolved?

Discrepancies in target binding (e.g., serotonin vs. dopamine receptors) may arise from:

- Conformational flexibility : Perform molecular dynamics simulations to analyze piperazine ring flexibility and sulfonyl group orientation .

- Protonation states : Use pH-dependent NMR to assess the hydrochloride salt’s ionization in physiological buffers .

- Assay variability : Validate activity across multiple assays (e.g., radioligand binding vs. functional cAMP assays) .

Q. What methodological strategies are recommended for studying structure-activity relationships (SAR)?

- Analog synthesis : Modify the benzyl group (e.g., 4-fluoro or 4-methoxy substituents) to evaluate hydrophobic/hydrophilic balance .

- Pharmacophore mapping : Overlay crystal structures (if available) or dock the compound into receptor models (e.g., 5-HT1A) using software like AutoDock Vina .

- In vitro/in vivo correlation : Compare logP (measured via shake-flask method) with pharmacokinetic parameters (e.g., brain penetration in rodent models) .

Q. How can researchers design experiments to elucidate the mechanism of action?

- Target deconvolution : Use siRNA knockdown or CRISPR-Cas9 to identify critical pathways in cellular models .

- Kinetic studies : Perform surface plasmon resonance (SPR) to measure binding kinetics (ka/kd) for suspected targets .

- Metabolite profiling : Incubate the compound with liver microsomes and analyze via LC-MS to identify active metabolites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.